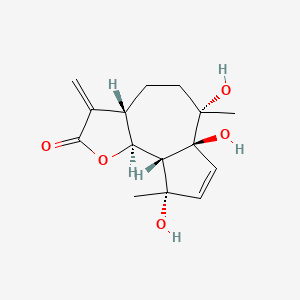

1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide

概要

説明

1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of guaianolides, which are sesquiterpene lactones commonly found in plants. These compounds are often studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Cyclization Reactions: Formation of the guaiane skeleton through cyclization of precursor molecules.

Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

Lactonization: Formation of the lactone ring, which is a key feature of guaianolides, often achieved through intramolecular esterification.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or genetically engineered microorganisms to produce the compound in larger quantities. These methods are often preferred for their sustainability and efficiency.

化学反応の分析

Types of Reactions: 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

科学的研究の応用

1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide has several applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.

作用機序

The mechanism by which 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide exerts its effects involves interaction with specific molecular targets and pathways. For instance:

Anti-inflammatory Action: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Action: Disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Anticancer Action: Induction of apoptosis (programmed cell death) in cancer cells through activation of caspases and other apoptotic pathways.

類似化合物との比較

1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide can be compared with other guaianolides, such as:

Artemisinin: Known for its potent antimalarial activity.

Parthenolide: Studied for its anti-inflammatory and anticancer properties.

Costunolide: Investigated for its antimicrobial and anticancer effects.

Uniqueness: What sets this compound apart is its specific hydroxylation pattern and the presence of a lactone ring, which contribute to its distinct biological activities and potential therapeutic applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

生物活性

1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide is a natural product belonging to the guaiacyl family of compounds. Its molecular formula is with a molecular weight of approximately 280.32 daltons. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and glyoxalase inhibition.

Anticancer Properties

Recent studies have indicated that this compound may act as a potent inhibitor of glyoxalase I (GLO I), an enzyme implicated in the detoxification pathway of methylglyoxal (MG), a byproduct of glycolysis that can induce apoptosis in cancer cells. GLO I is often overexpressed in various cancer types, making it a promising target for anticancer drug development.

In Vitro Studies

In vitro experiments have shown that this compound inhibits the proliferation of several cancer cell lines. For instance:

- HL-60 Human Leukemia Cells : The compound demonstrated significant antiproliferative effects and induced apoptosis in a dose-dependent manner.

- NCI-H522 Human Lung Cancer Cells : Higher expression levels of GLO I in these cells resulted in more pronounced effects compared to lower-expressing cell lines like NCI-H460.

The mechanism through which this compound exerts its effects appears to involve the accumulation of MG due to GLO I inhibition. This accumulation can lead to increased oxidative stress and subsequent apoptosis in tumor cells.

Case Studies

A notable case study involved the use of this compound in animal models. Efficacy studies showed that it could effectively inhibit tumor growth in mice bearing B16 melanoma and human prostate PC-3 tumors. The results indicated that the compound selectively targeted tumor cells while sparing normal lymphocytes.

Data Table: Biological Activities

| Cell Line | Effect | Mechanism |

|---|---|---|

| HL-60 | Induces apoptosis | GLO I inhibition |

| NCI-H522 | Significant growth inhibition | Accumulation of methylglyoxal |

| B16 Melanoma | Tumor growth inhibition | Selective toxicity |

| PC-3 Prostate Tumor | Inhibits tumor proliferation | GLO I inhibition |

Research Findings

- Glyoxalase I Inhibition : Studies have confirmed that this compound acts as a competitive inhibitor of GLO I. This was supported by biochemical assays showing increased levels of MG in treated cells.

- Selectivity : The compound has shown selectivity for cancerous cells over normal cells in various assays, suggesting a potential for therapeutic applications with reduced side effects.

- Potential for Drug Development : Given its mechanism and selectivity profile, there is ongoing interest in developing derivatives or analogs of this compound for clinical use against cancers characterized by high GLO I expression.

特性

IUPAC Name |

(3aS,6S,6aS,9S,9aS,9bS)-6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-8-9-4-5-14(3,18)15(19)7-6-13(2,17)11(15)10(9)20-12(8)16/h6-7,9-11,17-19H,1,4-5H2,2-3H3/t9-,10-,11-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHTVVJDLWGFLU-XAUBGQFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(C3C1(C=CC3(C)O)O)OC(=O)C2=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@@H]([C@@H]3[C@]1(C=C[C@]3(C)O)O)OC(=O)C2=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。